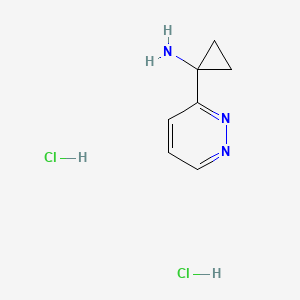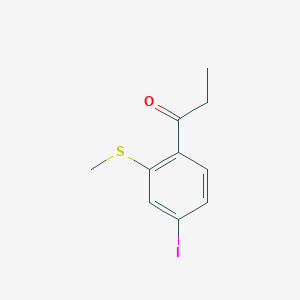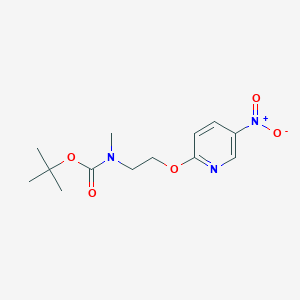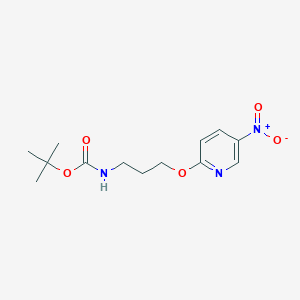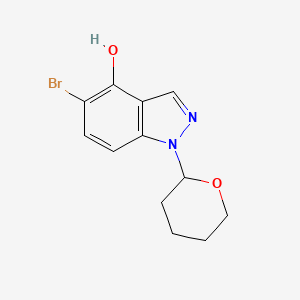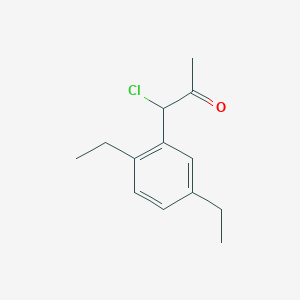
1-Chloro-1-(2,5-diethylphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(2,5-diethylphenyl)propan-2-one is an organic compound with the molecular formula C13H17ClO and a molecular weight of 224.73 g/mol . This compound is characterized by the presence of a chloro group attached to a propan-2-one backbone, with two ethyl groups substituted on the phenyl ring at the 2 and 5 positions . It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Chloro-1-(2,5-diethylphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2,5-diethylbenzene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions typically include anhydrous conditions and a controlled temperature to ensure the desired product is obtained.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Chloro-1-(2,5-diethylphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The ethyl groups on the phenyl ring can undergo oxidation to form carboxylic acids or aldehydes under strong oxidizing conditions.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-1-(2,5-diethylphenyl)propan-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2,5-diethylphenyl)propan-2-one involves its interaction with molecular targets and pathways. The chloro group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The carbonyl group in the propan-2-one moiety can participate in nucleophilic addition reactions, leading to the formation of various products . The ethyl groups on the phenyl ring can influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
1-Chloro-1-(2,5-diethylphenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(2,3-diethylphenyl)propan-2-one: This compound has ethyl groups substituted at the 2 and 3 positions of the phenyl ring, which can lead to different reactivity and selectivity in chemical reactions.
1-Chloro-1-(2,4-diethylphenyl)propan-2-one: This compound has ethyl groups substituted at the 2 and 4 positions of the phenyl ring, which can also influence its chemical properties and applications.
Properties
Molecular Formula |
C13H17ClO |
|---|---|
Molecular Weight |
224.72 g/mol |
IUPAC Name |
1-chloro-1-(2,5-diethylphenyl)propan-2-one |
InChI |
InChI=1S/C13H17ClO/c1-4-10-6-7-11(5-2)12(8-10)13(14)9(3)15/h6-8,13H,4-5H2,1-3H3 |
InChI Key |
ZKOGINFZUZAMLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)CC)C(C(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


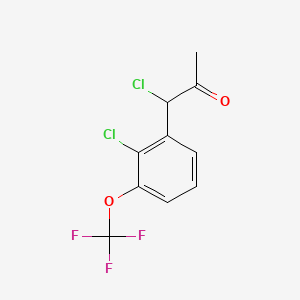

![7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B14041986.png)
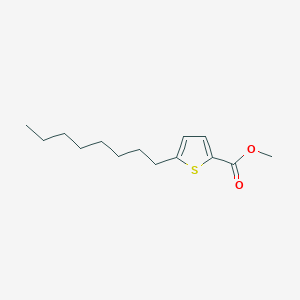
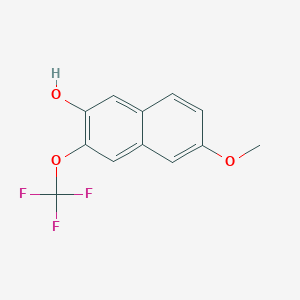
![5-(Tert-butyl) 6-ethyl (5S,6S)-1-oxaspiro[2.5]octane-5,6-dicarboxylate](/img/structure/B14042008.png)
![tert-Butyl5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14042012.png)
![Tert-butyl N-(2-azaspiro[3.3]heptan-6-YL)-N-methyl-carbamate bis(oxalic acid)](/img/structure/B14042013.png)
